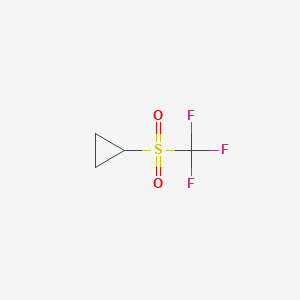![molecular formula C22H28N2O2 B14604149 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide CAS No. 58754-29-3](/img/structure/B14604149.png)
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is a chemical compound known for its role as a class Ic antiarrhythmic agent. It was primarily used for the treatment of severe or life-threatening ventricular arrhythmias. due to its association with increased death rates in patients with asymptomatic heart rhythm abnormalities post-heart attack, it was withdrawn from the market .
Vorbereitungsmethoden
The synthesis of 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide involves several steps. One common synthetic route includes the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then further reacted with appropriate reagents to introduce the 1-methylpiperidin-2-yl group and the benzamide moiety . Industrial production methods typically involve similar multi-step synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups on the benzamide or piperidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide has been extensively studied for its applications in:
Chemistry: Used as a model compound in studying the effects of structural modifications on antiarrhythmic activity.
Biology: Investigated for its interactions with sodium channels in cardiac cells.
Medicine: Explored for its potential therapeutic effects in treating arrhythmias.
Industry: Utilized in the development of new antiarrhythmic drugs and related compounds.
Wirkmechanismus
The compound exerts its effects by blocking sodium channels in cardiac cells, which inhibits sodium influx through cell membranes. This action affects the polarization-repolarization phase of the action potential, its excitability or refractoriness, impulse conduction, and membrane responsiveness within cardiac fibers .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is unique due to its specific structural features and antiarrhythmic properties. Similar compounds include:
Encainide: Another class Ic antiarrhythmic agent with a similar mechanism of action.
Flecainide: A structurally related compound used for treating arrhythmias.
Propafenone: Shares similar antiarrhythmic properties but differs in its chemical structure and additional beta-blocking effects.
These comparisons highlight the uniqueness of this compound in terms of its specific structural attributes and pharmacological profile.
Eigenschaften
CAS-Nummer |
58754-29-3 |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4-methoxy-N-[2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-16(21-10-6-7-15-24(21)2)19-8-4-5-9-20(19)23-22(25)17-11-13-18(26-3)14-12-17/h4-5,8-9,11-14,16,21H,6-7,10,15H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
QTAFLNSVFLTMED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCN1C)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


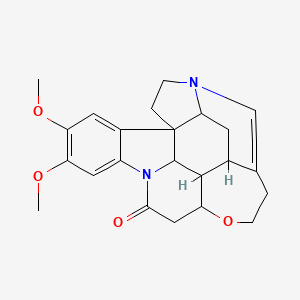
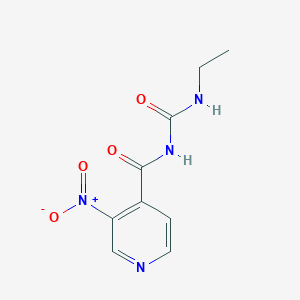
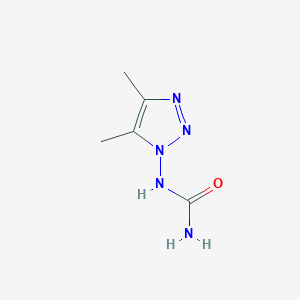
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)


![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
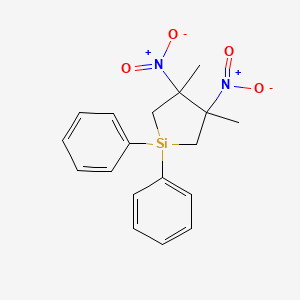
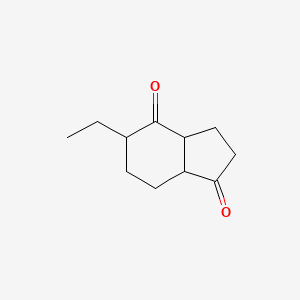
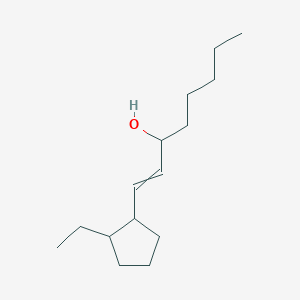
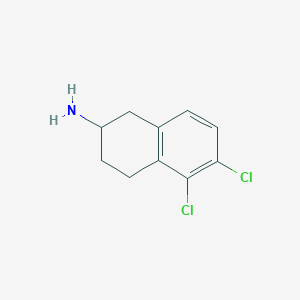
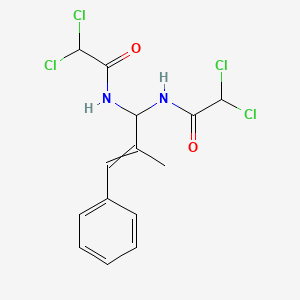
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
